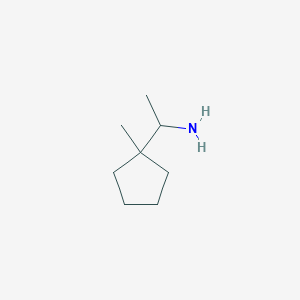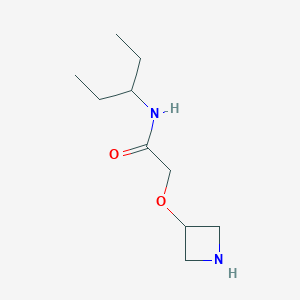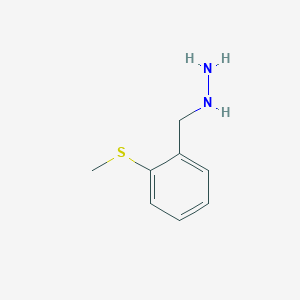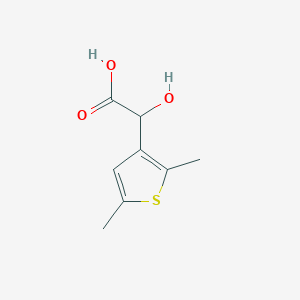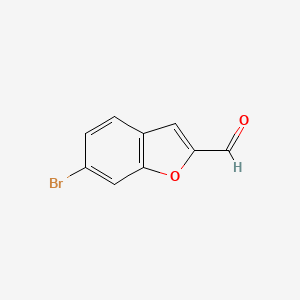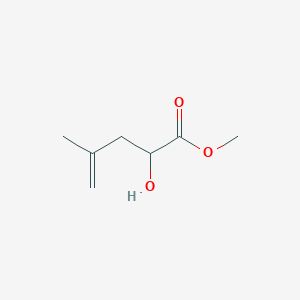
Methyl 2-hydroxy-4-methyl-4-pentenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-4-methylpent-4-enoate is an organic compound with the molecular formula C7H12O3. It is a methyl ester derivative of 2-hydroxy-4-methylpent-4-enoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-4-methylpent-4-enoate can be synthesized through several methods. One common route involves the reaction of methyl pyruvate with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of methyl 2-hydroxy-4-methylpent-4-enoate often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-4-methylpent-4-enoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in methanol for ester hydrolysis or ammonia in ethanol for amide formation.
Major Products Formed
Oxidation: 2-hydroxy-4-methylpentanoic acid or 4-methyl-2-oxopentanoic acid.
Reduction: 2-hydroxy-4-methylpentanol or 4-methylpentane.
Substitution: 2-hydroxy-4-methylpentanamide or other ester derivatives.
Applications De Recherche Scientifique
Methyl 2-hydroxy-4-methylpent-4-enoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-hydroxy-4-methylpent-4-enoate involves its interaction with various molecular targets and pathways. For example, it can act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The specific pathways depend on the context of its use, such as in biological systems or chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxy-2-methylpent-4-enoate: Similar structure but with a different substitution pattern on the carbon chain.
4-Hydroxy-4-methyl-2-pentanone: A related compound with a hydroxyl group and a ketone functional group.
Uniqueness
Methyl 2-hydroxy-4-methylpent-4-enoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it valuable for targeted synthesis and specialized applications in various fields .
Propriétés
Numéro CAS |
137840-82-5 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
methyl 2-hydroxy-4-methylpent-4-enoate |
InChI |
InChI=1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h6,8H,1,4H2,2-3H3 |
Clé InChI |
UWXHOUJYXCMJSD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


